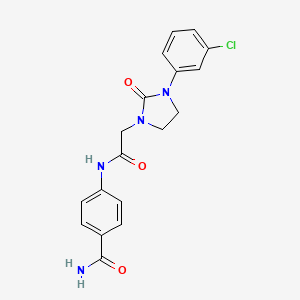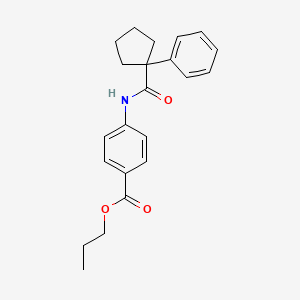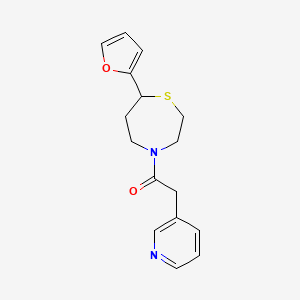
4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical modifications and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide typically involves a multi-step process:
Formation of the Imidazolidinone Core: The initial step involves the reaction of 3-chlorobenzaldehyde with glycine to form 3-(3-chlorophenyl)-2-oxoimidazolidine. This reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol.
Acetylation: The imidazolidinone core is then acetylated using acetic anhydride to introduce the acetamido group.
Coupling with Benzamide: The final step involves coupling the acetylated imidazolidinone with 4-aminobenzamide. This step is typically performed using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative solvents and reagents that are more environmentally friendly and cost-effective may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol or amine derivatives.
科学研究应用
Chemistry
In chemistry, 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structure suggests it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other pharmacological activities.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. For instance, modifications to its structure could lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism by which 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, potentially modulating their activity.
相似化合物的比较
Similar Compounds
4-(2-(3-Phenyl-2-oxoimidazolidin-1-yl)acetamido)benzamide: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
4-(2-(3-(3-Methylphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide: Contains a methyl group instead of a chlorine atom, potentially altering its pharmacokinetic properties.
4-(2-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide: The fluorine substituent may enhance its metabolic stability and binding affinity to certain targets.
Uniqueness
The presence of the 3-chlorophenyl group in 4-(2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzamide distinguishes it from similar compounds. This chlorine atom can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to unique pharmacological and chemical behaviors.
属性
IUPAC Name |
4-[[2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c19-13-2-1-3-15(10-13)23-9-8-22(18(23)26)11-16(24)21-14-6-4-12(5-7-14)17(20)25/h1-7,10H,8-9,11H2,(H2,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFQQNOJGMBNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2980254.png)
![4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2980258.png)

![N-(2-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980260.png)


![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2980264.png)

![methyl 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2980266.png)

![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980269.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2980270.png)

